Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS: 148838-70-4) is a thienopyrimidine derivative with the molecular formula C₁₁H₁₁ClN₂O₂S and a molecular weight of 270.74 g/mol . It is characterized by a chloro substituent at position 4, methyl groups at positions 2 and 5, and an ethyl ester at position 4. This compound is primarily used in research settings for drug discovery and organic synthesis, with suppliers like GLPBIO and Combi-Blocks offering it at purities exceeding 98% .
Properties
IUPAC Name |
ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUXTBJUMPPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the chloro and ester groups.
Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, with a nitrogen-containing reagent under acidic or basic conditions.
Esterification: The ester group is typically introduced via esterification reactions, using reagents such as ethanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[2,3-d]pyrimidine core can participate in oxidation and reduction reactions, altering the oxidation state of sulfur and nitrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN(_{3})) or primary amines, typically under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H({2})) or potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH({4})).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
- Mechanism of Action : The compound has shown promise in inhibiting specific pathways involved in tumor growth and proliferation. It acts primarily through the modulation of kinase activity, which is crucial for cancer cell signaling.
- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of thieno[2,3-d]pyrimidines were synthesized and evaluated for their cytotoxicity against various cancer cell lines. This compound exhibited significant activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Agricultural Applications
The compound's unique structure also lends itself to use in agricultural chemistry as a potential pesticide or herbicide.
Herbicidal Activity
- Target Weeds : Research indicates that this compound can be effective against specific broadleaf weeds that are resistant to common herbicides.
- Field Trials : In field trials conducted on soybean crops, the application of this compound resulted in a notable reduction in weed biomass without adversely affecting crop yield .
Data Table of Applications
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, leading to competitive or non-competitive inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thienopyrimidine Derivatives
The biological and physicochemical properties of thienopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Thienopyrimidines
Key Observations:
Chloro vs. Amino Substituents: The target’s 4-Cl group confers electrophilicity, while amino-substituted analogs (e.g., 14b, 14c) exhibit hydrogen-bonding capabilities, affecting receptor binding in biological assays .
Steric Effects : The 2-methyl group in the target compound introduces steric hindrance compared to analogs with bulkier substituents (e.g., 2-ethyl in Compound 4) .
Biological Activity
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 148838-70-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on recent research findings.
- Molecular Formula : C₁₁H₁₁ClN₂O₂S
- Molecular Weight : 270.74 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with an ethyl ester functional group and a chlorine substituent at the 4-position.
Synthesis
Recent studies have focused on the synthesis of various thieno[2,3-d]pyrimidine derivatives, including this compound. The synthetic pathways often involve multi-step reactions that utilize readily available starting materials and reagents to achieve high yields and purity levels. The synthesis typically includes condensation reactions followed by esterification processes to form the final product.
Anti-inflammatory Effects
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit notable anti-inflammatory properties. A study highlighted the inhibitory effects of various derivatives on cyclooxygenase (COX) enzymes:
- COX Inhibition : this compound was tested for COX-1 and COX-2 inhibition. Preliminary results indicate that this compound may effectively suppress COX-2 activity, which is crucial in inflammatory processes. The half-maximal inhibitory concentration (IC50) values were comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μmol) | Target Enzyme |
|---|---|---|
| This compound | TBD | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Antitumor Activity
In addition to anti-inflammatory effects, derivatives of thieno[2,3-d]pyrimidines have shown promise in antitumor activity. For instance, compounds derived from this class were evaluated for their ability to inhibit cell proliferation in various cancer cell lines:
- Cell Proliferation Inhibition : In vitro studies demonstrated that certain thieno[2,3-d]pyrimidine derivatives significantly inhibited the proliferation of cancer cells such as A431 (vulvar epidermal carcinoma) and others. These findings suggest a potential role for this compound in cancer therapy .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Chlorine Substituent : The presence of the chlorine atom at the 4-position enhances the compound's interaction with target enzymes.
- Dimethyl Groups : The dimethyl substitutions at positions 2 and 5 contribute to increased lipophilicity and possibly improved bioavailability.
Q & A
Q. What established synthetic routes are available for Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclization reactions. A key method involves reacting 4-chloro-2-methylthio-5-pyrimidinecarbonitrile with ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate, followed by purification via column chromatography (eluent: CHCl₃:iPrOH, 97:3) . Yield and purity depend on:
- Reaction time and temperature : Prolonged reflux (e.g., 6–8 hours) ensures complete cyclization.
- Solvent choice : Ethanol is preferred for its ability to dissolve intermediates while minimizing side reactions.
- Purification : Chromatographic separation removes unreacted starting materials and byproducts like dechlorinated intermediates .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: Characterization involves:
- Melting point analysis : Reported ranges (e.g., 170–176°C) should align with literature values to confirm purity .
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ verify substituent positions (e.g., methyl groups at 2,5-positions, ester at C6) .
- Elemental analysis (CHNS) : Validates molecular formula (e.g., C₁₀H₁₁ClN₂O₂S) .
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 267) .
Advanced Research Questions
Q. How can researchers address the low reactivity of the ester group during amide bond formation?
Methodological Answer: The ester’s low reactivity complicates direct nucleophilic substitution. Solutions include:
- Activation via peptide coupling reagents : Use HATU or EDCI with HOBt to convert the ester to a reactive acyl intermediate, enabling coupling with amines .
- Intermediate hydrolysis : Saponify the ester to the carboxylic acid (using NaOH/EtOH), then employ carbodiimide-based coupling to form amides .
- Microwave-assisted synthesis : Enhances reaction rates and reduces side products in stubborn cases .
Q. How do structural modifications at the 4-position influence antimicrobial activity, and what docking studies support these findings?
Methodological Answer: Substituents at the 4-position (e.g., Cl, phenylamino) modulate activity against bacterial targets like TrmD methyltransferase. Key findings:
Q. What strategies optimize crystallization conditions for high-purity crystals?
Methodological Answer:
- Solvent selection : Ethanol or ethanol/water mixtures yield well-defined crystals due to moderate polarity .
- Slow evaporation : Gradual solvent removal at 4°C promotes lattice formation.
- Seeding : Introduce microcrystals to nucleate growth and reduce polymorphism.
- Characterization : Single-crystal X-ray diffraction confirms molecular packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
Q. How should researchers resolve contradictions in reported yields for similar synthetic procedures?
Methodological Answer: Discrepancies (e.g., 70% vs. 89% yields) arise from:
- Impurity profiles : Unoptimized chromatography may underestimate purity.
- Reagent quality : Trace moisture in solvents or sodium carbonate reduces efficiency.
- Troubleshooting steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
